molecular formula C11H12O3 B3255816 6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-57-5

6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3255816
CAS No.: 26018-57-5
M. Wt: 192.21 g/mol
InChI Key: MXSSAVDQXFOUOF-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 6 and 7 positions and a carboxylic acid group at the 2 position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The presence of functional groups such as hydroxyl and nitro groups at specific positions on the benzofuran ring plays a crucial role in its biological activity .

Properties

IUPAC Name

6,7-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-3-4-8-5-9(11(12)13)14-10(8)7(6)2/h3-4,9H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSSAVDQXFOUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(O2)C(=O)O)C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
6,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

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